molecular formula C14H14O5 B592628 methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate CAS No. 617722-56-2

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate

Cat. No.: B592628
CAS No.: 617722-56-2
M. Wt: 262.26 g/mol
InChI Key: DEHDOIFRZZNNNY-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods are often employed due to their efficiency in producing high yields of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

Properties

CAS No.

617722-56-2

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-[(2S)-6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate

InChI

InChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1

InChI Key

DEHDOIFRZZNNNY-LBPRGKRZSA-N

SMILES

CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O

Isomeric SMILES

CC(=O)C1=C(C=C2C[C@H](OC2=C1)C(=C)C(=O)OC)O

Canonical SMILES

CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O

Appearance

Powder

Origin of Product

United States

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